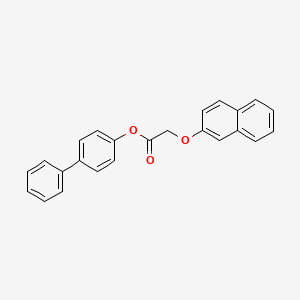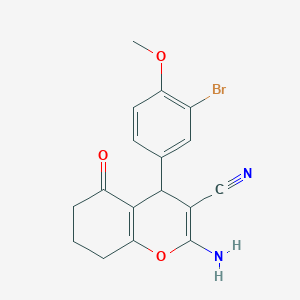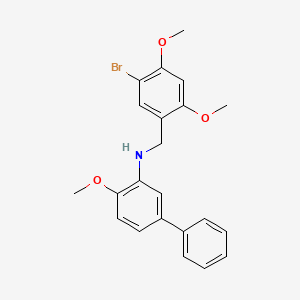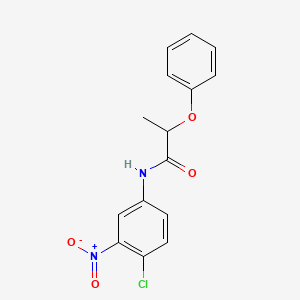
4-biphenylyl (2-naphthyloxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-biphenylyl (2-naphthyloxy)acetate, also known as BNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BNPA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 338.4 g/mol.
Mecanismo De Acción
The mechanism of action of 4-biphenylyl (2-naphthyloxy)acetate is not well understood. However, it has been suggested that 4-biphenylyl (2-naphthyloxy)acetate may act as an agonist for the GABA-A receptor, which is a neurotransmitter receptor that plays a crucial role in the central nervous system.
Biochemical and Physiological Effects
4-biphenylyl (2-naphthyloxy)acetate has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 4-biphenylyl (2-naphthyloxy)acetate can inhibit the growth of cancer cells, including breast cancer and lung cancer cells. 4-biphenylyl (2-naphthyloxy)acetate has also been shown to possess anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of 4-biphenylyl (2-naphthyloxy)acetate is its ease of synthesis, which makes it readily available for use in lab experiments. 4-biphenylyl (2-naphthyloxy)acetate also possesses excellent thermal stability and optical properties, making it an ideal candidate for use in various optical devices. However, one of the limitations of 4-biphenylyl (2-naphthyloxy)acetate is its relatively low solubility in water, which may limit its applications in certain fields.
Direcciones Futuras
There are several potential future directions for research on 4-biphenylyl (2-naphthyloxy)acetate. One of the significant areas of research is the development of new liquid crystal materials based on 4-biphenylyl (2-naphthyloxy)acetate. Another area of research is the investigation of the mechanism of action of 4-biphenylyl (2-naphthyloxy)acetate, which may lead to the development of new drugs that target the GABA-A receptor. Additionally, 4-biphenylyl (2-naphthyloxy)acetate's potential applications in the field of cancer treatment and inflammation reduction warrant further investigation.
Conclusion
In conclusion, 4-biphenylyl (2-naphthyloxy)acetate is a promising chemical compound with potential applications in various fields. Its ease of synthesis, excellent thermal stability, and optical properties make it an ideal candidate for use in liquid crystal displays and other optical devices. 4-biphenylyl (2-naphthyloxy)acetate's potential applications in cancer treatment and inflammation reduction also warrant further investigation.
Métodos De Síntesis
4-biphenylyl (2-naphthyloxy)acetate can be synthesized through the reaction of 2-naphthol and 4-bromobenzyl bromide in the presence of a base such as potassium carbonate. The reaction yields 4-biphenylyl (2-naphthyloxy)acetate as a white crystalline solid, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
4-biphenylyl (2-naphthyloxy)acetate has been extensively studied for its potential applications in various fields. One of the significant applications of 4-biphenylyl (2-naphthyloxy)acetate is in the field of liquid crystals. 4-biphenylyl (2-naphthyloxy)acetate exhibits liquid crystalline behavior due to its rigid molecular structure, which makes it an excellent candidate for use in liquid crystal displays. 4-biphenylyl (2-naphthyloxy)acetate also possesses excellent thermal stability and optical properties, making it a promising material for use in optical devices.
Propiedades
IUPAC Name |
(4-phenylphenyl) 2-naphthalen-2-yloxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O3/c25-24(17-26-23-15-12-19-8-4-5-9-21(19)16-23)27-22-13-10-20(11-14-22)18-6-2-1-3-7-18/h1-16H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVVNGHFDQMLSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)COC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Biphenyl-4-yl (naphthalen-2-yloxy)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-{1-[2-(1-piperidinyl)ethyl]-1H-pyrazol-3-yl}phenyl)nicotinonitrile](/img/structure/B4884608.png)

![4-propyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4884617.png)
![N,N-diethyl-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B4884623.png)


![2,2-dimethyl-N-{1-[1-(4-oxo-4-phenylbutanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B4884649.png)
![3-(4-nitrophenyl)-1-phenylbenzo[f]quinoline](/img/structure/B4884653.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]thio}acetamide](/img/structure/B4884662.png)

![N~1~-(sec-butyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B4884678.png)
![methyl 1,2-dimethyl-4-[4-(methylthio)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4884689.png)
![1,5-dichloro-2-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-3-methylbenzene](/img/structure/B4884694.png)
![N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}benzamide](/img/structure/B4884703.png)